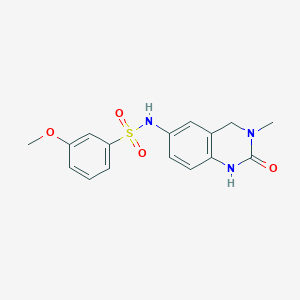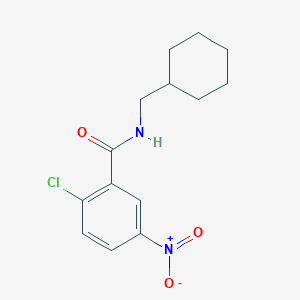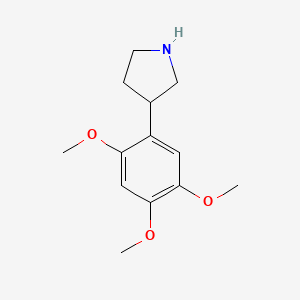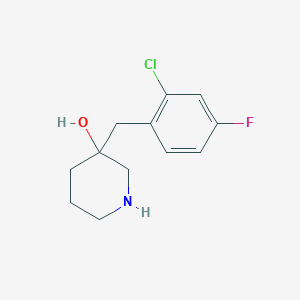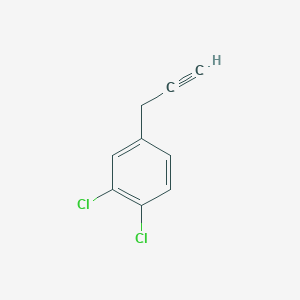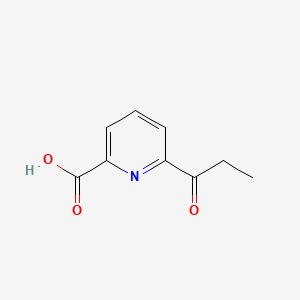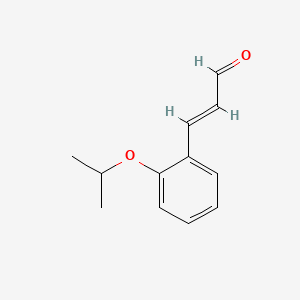
5,8-Dibromo-3-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibromo-3-methylquinoline is a chemical compound with the molecular formula C10H7Br2N. Its IUPAC name is 5,8-dibromo-3-methylisoquinoline. The compound consists of a quinoline ring system with two bromine atoms at positions 5 and 8, as well as a methyl group attached to the nitrogen atom in the isoquinoline ring .
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 5,8-dibromo-3-methylquinoline. One common method involves bromination of 3-methylquinoline using bromine or a brominating agent. The reaction typically occurs at elevated temperatures and yields the desired dibromo derivative. The methyl group remains intact during this process.
Industrial Production: While there is limited information on large-scale industrial production, the compound can be synthesized in the laboratory using standard organic synthesis techniques.
Analyse Des Réactions Chimiques
Reactivity: 5,8-Dibromo-3-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 5 and 8 make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring system allows for redox transformations.
Alkylation and Acylation Reactions: The methyl group provides a site for further functionalization.
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH) or other reducing agents.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products depend on the specific reaction conditions. For example, bromination yields this compound, while reduction may lead to the corresponding dihydroquinoline.
Applications De Recherche Scientifique
5,8-Dibromo-3-methylquinoline finds applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: It can serve as a fluorescent probe or ligand in biological studies.
Medicine: Its derivatives may exhibit pharmacological properties.
Industry: Potential use in materials science or organic electronics.
Mécanisme D'action
The exact mechanism of action for 5,8-dibromo-3-methylquinoline depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects.
Comparaison Avec Des Composés Similaires
While 5,8-dibromo-3-methylquinoline is relatively unique due to its specific bromination pattern, similar compounds include other halogenated quinolines and isoquinolines.
Propriétés
Formule moléculaire |
C10H7Br2N |
|---|---|
Poids moléculaire |
300.98 g/mol |
Nom IUPAC |
5,8-dibromo-3-methylquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-4-7-8(11)2-3-9(12)10(7)13-5-6/h2-5H,1H3 |
Clé InChI |
OZHINLZSBQPABD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2N=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


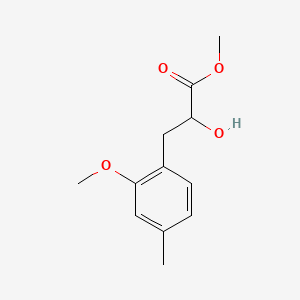
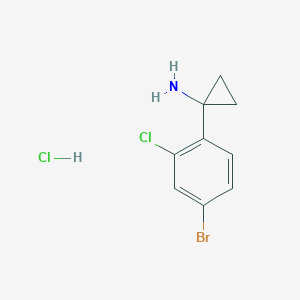
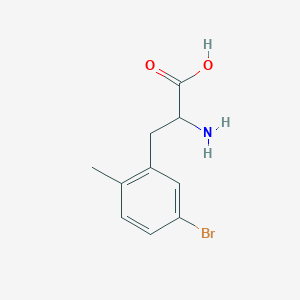


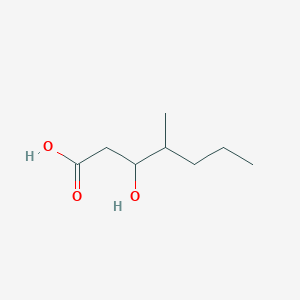
![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)
